1,4,6-Trichloronaphthalene
Overview
Description
1,4,6-Trichloronaphthalene is a chlorinated aromatic compound belonging to the family of polychlorinated naphthalenes. It has the molecular formula C10H5Cl3 and a molecular weight of 231.5 g/mol. This compound is characterized by the presence of three chlorine atoms attached to the naphthalene ring at positions 1, 4, and 6.
Preparation Methods
1,4,6-Trichloronaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of sodium 1,4-dichloro-naphthalene-6-sulphonate with phosphorus pentachloride . This reaction typically occurs under controlled conditions to ensure the selective chlorination of the naphthalene ring. Industrial production methods may involve similar chlorination processes, often optimized for large-scale synthesis.
Chemical Reactions Analysis
1,4,6-Trichloronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,4,6-Trichloronaphthalene has several scientific research applications:
Chemistry: It is used as a model compound in studies of chlorinated aromatic hydrocarbons and their reactivity.
Biology: Research on its biological effects helps in understanding the impact of chlorinated naphthalenes on living organisms.
Medicine: Studies on its toxicological properties contribute to the assessment of health risks associated with exposure to chlorinated naphthalenes.
Industry: It is used in the production of insulating coatings for electrical wires and other industrial applications.
Mechanism of Action
The mechanism of action of 1,4,6-Trichloronaphthalene involves its interaction with cellular components, leading to various biological effects. It has been demonstrated to induce cytochrome P-450 (CYP)–dependent microsomal enzymes, which play a crucial role in the metabolism of xenobiotics . The molecular targets and pathways involved in its action are still under investigation, but its ability to induce enzyme activity is a key aspect of its biological effects.
Comparison with Similar Compounds
1,4,6-Trichloronaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,4-Trichloronaphthalene: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,2,3-Trichloronaphthalene: Another isomer with distinct chemical properties and uses.
1,2,5-Trichloronaphthalene: Differing in the position of chlorine atoms, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1,4,6-trichloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTTZFDRZKJVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179114 | |
Record name | 1,4,6-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-54-9 | |
Record name | 1,4,6-Trichloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.